M-Twist is primarily derived from studies involving various organisms, including mice and humans. The protein's sequences have been characterized through evolutionary alignments that reveal conserved regions critical for its function, particularly in nuclear localization and interaction with other proteins.
M-Twist belongs to the class of transcription factors known as basic helix-loop-helix proteins. This classification is based on its structural features, which include a basic region that binds DNA and a helix-loop-helix domain that facilitates dimerization with other transcription factors.
The synthesis of M-Twist protein can be achieved through several methods, including recombinant DNA technology. In this process, the gene encoding M-Twist is cloned into expression vectors, which are then introduced into host cells (such as bacteria or mammalian cells) for protein production.
M-Twist exhibits a characteristic structure comprising a basic region and a helix-loop-helix domain. The basic region facilitates binding to specific DNA sequences, while the helix-loop-helix domain allows dimerization with other proteins.
The amino acid sequence analysis reveals conserved motifs critical for its function:
M-Twist undergoes various post-translational modifications that influence its activity and stability. Notably, it is a substrate for caspase cleavage during apoptosis, leading to its degradation and modulation of cellular responses.
M-Twist functions primarily as a transcription factor that regulates gene expression involved in development and differentiation. It binds to E-box elements in target gene promoters, influencing their transcriptional activity.
Research indicates that M-Twist can interact with co-factors such as p300/pCAF, modulating histone acetylation and thereby affecting chromatin structure and accessibility.
M-Twist has significant applications in developmental biology and cancer research:
The M-twist gene (officially designated Twist1 in mammals) is located on murine chromosome 12 as determined by in situ hybridization studies, with its human ortholog mapped to chromosome 7q21.2 [1] [6]. The gene spans two exons separated by a 536-bp intron, encoding a 206-amino acid protein in mice. Evolutionary analysis reveals remarkable conservation of the bHLH domain across species ranging from Drosophila to humans. The Twist gene family originated prior to bilaterian divergence, with Drosophila Twist sharing functional homology despite significant size differences (490 residues vs. 166-206 in vertebrates). Cross-species functional studies demonstrate that Xenopus X-twist and murine M-twist maintain conserved roles in mesoderm specification and neural crest development, highlighting deep evolutionary conservation of core functions [1] [6] [10].
Table 1: Evolutionary Conservation of Twist Proteins
Species | Gene Name | Amino Acids | bHLH Identity vs. Human |
---|---|---|---|
Human | TWIST1 | 202 | 100% |
Mouse | M-twist | 206 | 100% |
Xenopus | X-twist | 166 | 92% |
Drosophila | twist | 490 | 78% |
C. elegans | HLH-8 | 198 | 65% |
M-twist protein contains two evolutionarily conserved structural domains that dictate its molecular functions:
Basic Helix-Loop-Helix (bHLH) Motif (Residues 109-163):This domain comprises a DNA-binding basic region followed by two amphipathic α-helices separated by a loop. The basic region (Q109-T121) mediates binding to the canonical E-box sequence (CANNTG), specifically preferring the Nde1-type E-box (CATATG). Structural analyses reveal that residues R118 and S144/K145 form critical hydrogen bonds with DNA phosphodiester backbones. Disease-associated mutations (e.g., R118C, S144R, K145E) disrupt DNA binding and cause Saethre-Chotzen syndrome [6] [9]. The HLH domain facilitates dimerization with partners including E-proteins (TCF3/TCF4/TCF12) and MyoD [4] [9].
WR Domain/Twist Box (C-terminal region):Located 20-55 residues C-terminal to the bHLH domain, the Twist box contains a conserved LXXXFXXXR motif (where X denotes any amino acid) critical for transcriptional activation. Secondary structure predictions suggest an α-helical conformation with hydrophobic (Leu, Phe) and charged (Arg) residues positioned on one helical face. Unlike the bHLH domain, the Twist box shows species divergence—absent in C. elegans HLH-8 but 100% conserved between mouse, human, and Xenopus. Functional studies indicate this domain mediates protein-protein interactions with regulators like Runx2 and Sox9, influencing osteogenesis repression [6] [2]. CRISPR/Cas9 mutagenesis of the conserved phenylalanine (F187L) and arginine (R191M) residues in C. elegans HLH-8 disrupts target gene activation without abolishing all function, indicating partial redundancy [2].
Table 2: Functional Domains of M-twist Protein
Domain | Location | Key Residues | Function | Disease Mutations |
---|---|---|---|---|
bHLH | 109-163 | R118, S144, K145 | DNA binding, dimerization | R118C (SCS), S144R (SCS) |
Twist box | C-terminal | L180, F184, R188 | Transcriptional activation, protein interactions | F187L (SCS-analog), R191M (SCS-analog) |
NLS | 37-40, 73-77 | RKRR, KRGKK | Nuclear localization | K73R (disrupts nuclear import) |
Post-translational modifications (PTMs) dynamically regulate M-twist activity, stability, and interactions:
Phosphorylation:M-twist undergoes phosphorylation at serine/threonine residues within intrinsically disordered regions. Phospho-profiling via NMR and mass spectrometry reveals that phosphorylation induces downfield chemical shifts in backbone amide protons (ΔδH = +0.5 ppm) and nitrogens (ΔδN = +2.0 ppm) due to hydrogen bonding between phosphate groups and amide hydrogens. These shifts serve as diagnostic markers for phosphorylation in ¹H-¹⁵N HSQC spectra [3] [8]. Functionally, phosphorylation at specific sites (e.g., Ser/Thr near the bHLH domain) modulates dimerization efficiency with E-proteins and DNA-binding affinity. Phosphomimetic mutations alter M-twist's ability to inhibit myogenic differentiation in embryonic stem cells [5] [8].
Acetylation:Lysine acetylation within the N-terminal domain enables interaction with histone acetyltransferases (p300/CBP/PCAF). M-twist directly inhibits the acetyltransferase activity of these enzymes, leading to global repression of histone acetylation and downstream gene expression. Deacetylation by sirtuins (e.g., SIRT1) reverses this effect, linking M-twist activity to metabolic sensing [6] [8]. The balance between acetylation and deacetylation influences M-twist stability—deacetylation promotes ubiquitin-mediated degradation, while acetylation stabilizes the protein [8].
Dimerization is essential for M-twist function, with partner identity dictating transcriptional outcomes:
E-proteins (TCF3/TCF4/TCF12):Proteomic profiling reveals TCF3/4/12 as primary heterodimerization partners in cranial mesenchyme. M-twist-E-protein heterodimers activate genes driving mesoderm specification and epithelial-mesenchymal transition (EMT). In embryonic stem cells, these heterodimers upregulate SNAI1, PDGFRα, and FGFR2 to promote neural crest differentiation. Biophysical studies show heterodimers exhibit higher DNA-binding affinity than homodimers [4] [9] [10].
Homodimers:M-twist homodimers form through HLH domain interactions and preferentially bind palindromic E-boxes. They maintain progenitor cell states by repressing differentiation genes (e.g., MYOG, OCN) and blocking endoderm specification. In Drosophila, tethered Twist homodimers rescue mesoderm induction in twist-null embryos, confirming their developmental necessity [4] [9].
Id Proteins:Inhibitors of DNA binding (Id1/Id2/Id3) disrupt functional dimer formation by sequestering E-proteins. This shifts the dimer equilibrium toward M-twist homodimers. Id proteins are co-expressed with M-twist in premigratory neural crest, potentially fine-tuning its activity during EMT [7] [10].
MyoD:M-twist directly interacts with the bHLH domain of MyoD to inhibit myogenesis. This interaction prevents MyoD from binding E-boxes in muscle-specific genes (e.g., MYOGENIN, MCK) and blocks MEF2 co-activator recruitment. In murine ES cells, M-twist overexpression delays myogenic differentiation by suppressing MyoD target activation [5] [6].
Table 3: M-twist Dimer Complexes and Functions
Dimer Partner | Complex Type | DNA Binding Preference | Biological Function |
---|---|---|---|
TCF3/TCF4/TCF12 | Heterodimer | E-box (CAGCTG) | Mesoderm induction, neural crest differentiation |
M-twist (self) | Homodimer | Palindromic E-box (CATATG) | Progenitor maintenance, osteogenesis repression |
MyoD | Heterodimer | N/A (non-DNA binding) | Inhibition of myogenesis |
Id proteins | Non-functional | N/A | Sequesters E-proteins, modulates dimer balance |
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